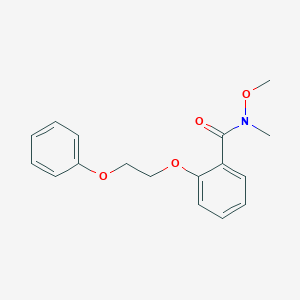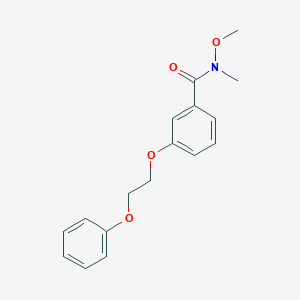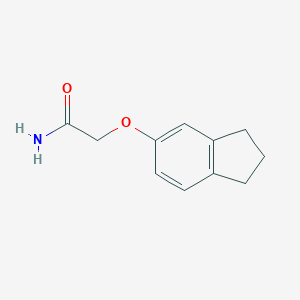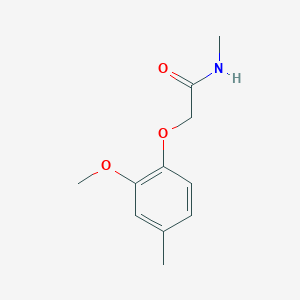
2-(4-bromophenoxy)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenoxy)-N-phenylacetamide, also known as BPA, is a chemical compound used in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 324.22 g/mol. BPA is widely used in the field of chemistry and biology due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 2-(4-bromophenoxy)-N-phenylacetamide is not fully understood. However, it is believed to interact with specific targets in the body, such as enzymes and proteins, to produce its effects. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of specific enzymes involved in cancer cell growth and proliferation. This compound has also been found to induce oxidative stress, which can lead to cell death. Additionally, this compound has been shown to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-bromophenoxy)-N-phenylacetamide has several advantages for use in lab experiments. It is readily available and easy to synthesize, making it a cost-effective reagent. This compound is also stable under a wide range of conditions, making it suitable for use in various chemical reactions. However, this compound has limitations, including its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several potential future directions for research on 2-(4-bromophenoxy)-N-phenylacetamide. One area of interest is the development of this compound-based compounds with improved anticancer activity and reduced toxicity. Additionally, the use of this compound in other fields, such as materials science and nanotechnology, is an area of potential future research. Finally, the investigation of the mechanism of action of this compound and its effects on specific targets in the body is an important area of future research.
Méthodes De Synthèse
The synthesis of 2-(4-bromophenoxy)-N-phenylacetamide involves the reaction of 4-bromophenol with N-phenylacetamide in the presence of a catalyst. The reaction is carried out under specific conditions, including temperature, pressure, and reaction time, to ensure the highest yield and purity of the product.
Applications De Recherche Scientifique
2-(4-bromophenoxy)-N-phenylacetamide is commonly used in scientific research as a starting material for the synthesis of other compounds. It is also used as a reagent in many chemical reactions, such as Suzuki coupling and Heck reaction. This compound has been found to have potential applications in the field of medicine, including as an anticancer agent.
Propriétés
Formule moléculaire |
C14H12BrNO2 |
|---|---|
Poids moléculaire |
306.15 g/mol |
Nom IUPAC |
2-(4-bromophenoxy)-N-phenylacetamide |
InChI |
InChI=1S/C14H12BrNO2/c15-11-6-8-13(9-7-11)18-10-14(17)16-12-4-2-1-3-5-12/h1-9H,10H2,(H,16,17) |
Clé InChI |
SRAYWKUGIMIKOO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide](/img/structure/B269400.png)

![N-[3-(allyloxy)phenyl]-2-ethoxybenzamide](/img/structure/B269402.png)





![N-tert-butyl-2-[(ethylcarbamothioyl)amino]benzamide](/img/structure/B269414.png)
![N-[(4-methoxyphenyl)acetyl]-N'-[2-(1-piperidinylcarbonyl)phenyl]thiourea](/img/structure/B269415.png)